N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide
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Overview
Description
Furan derivatives are important in the field of organic chemistry and have a wide range of applications . They are used in the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .
Synthesis Analysis
A novel method for the synthesis of ester and amide derivatives containing furan rings (furfural derivatives) under mild synthetic conditions supported by microwave radiation has been presented . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .
Molecular Structure Analysis
The crystal structure of a related compound, (E)-3-(furan-2-yl)acrylonitrile, has been studied . The C7–N1 distance is 1.149 (3) Å, which indicates a C–N triple bond .
Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions. For example, 3-(furan-2-yl)propenoic acids and their esters can react with arenes in Brønsted superacid TfOH to afford products of hydroarylation of the carbon–carbon double bond .
Scientific Research Applications
Catalysis and Organic Synthesis
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been found to effectively promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This discovery enables the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at relatively low temperatures and catalyst loadings, highlighting its utility in synthesizing pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).
Synthesis of Energetic Materials
The design strategy incorporating diverse N-O building blocks has led to the synthesis of nitrogen-rich salts and energetic materials exhibiting high density, thermal stability, and excellent detonation properties. This approach has potential applications in the development of high-performance energetic materials (Zhang & Shreeve, 2014).
Novel Synthetic Methods
A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, offering a new formula for the synthesis of both anthranilic acid derivatives and oxalamides. This method is operationally simple and high yielding, providing a useful tool for organic synthesis (Mamedov et al., 2016).
Biofuel Production
Direct conversion of furfural to levulinate esters, such as isopropyl levulinate and furan-2-ylmethyl-levulinate, using bifunctional catalysts, suggests an improved sustainability of furfural conversion. This process intensification through hydrogen-transfer hydrogenation from isopropanol presents a safer and environmentally friendly method for biofuel feedstock production (Chen et al., 2016).
Future Directions
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-11(12-4-2-8-21-12)5-6-15-13(18)14(19)16-9-10-3-1-7-20-10/h1-4,7-8,11,17H,5-6,9H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIMSCHJAHEQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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